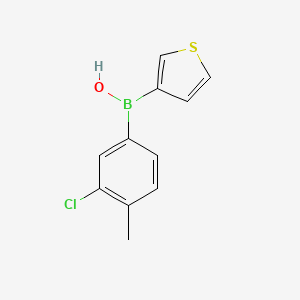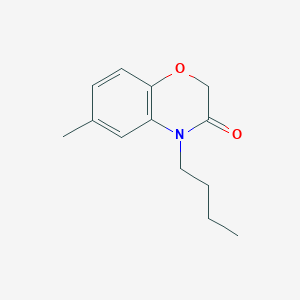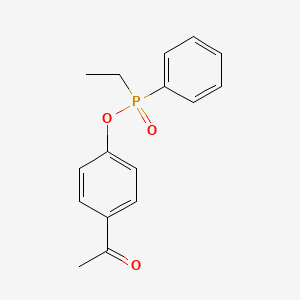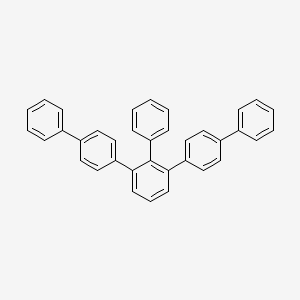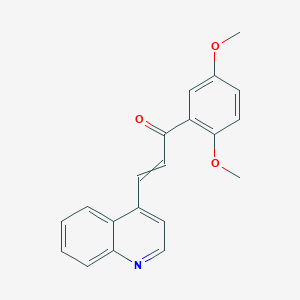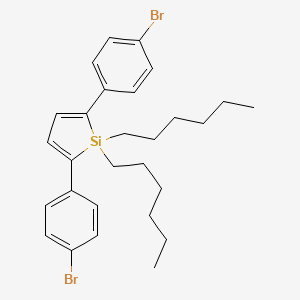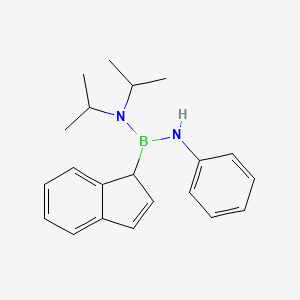
Boranediamine, 1-(1H-inden-1-yl)-N,N-bis(1-methylethyl)-N'-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boranediamine, 1-(1H-inden-1-yl)-N,N-bis(1-methylethyl)-N’-phenyl- is a complex organic compound that features a borane group attached to an indene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boranediamine, 1-(1H-inden-1-yl)-N,N-bis(1-methylethyl)-N’-phenyl- typically involves the reaction of an indene derivative with a borane reagent under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction temperature is usually maintained at low to moderate levels to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as column chromatography and recrystallization, is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Boranediamine, 1-(1H-inden-1-yl)-N,N-bis(1-methylethyl)-N’-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the compound into borohydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the borane group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium periodate (NaIO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include boronic acids, borate esters, and various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, Boranediamine, 1-(1H-inden-1-yl)-N,N-bis(1-methylethyl)-N’-phenyl- is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of more complex boron-containing compounds.
Biology
The compound has potential applications in biological research, particularly in the development of boron-based drugs and diagnostic agents. Its unique structure allows for interactions with biological molecules, making it a candidate for further study in medicinal chemistry.
Medicine
In medicine, boron-containing compounds are explored for their use in boron neutron capture therapy (BNCT), a type of cancer treatment. Boranediamine derivatives may be investigated for their ability to selectively target cancer cells.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as boron-doped polymers and ceramics. These materials exhibit enhanced properties, including increased strength and thermal stability.
Mechanism of Action
The mechanism of action of Boranediamine, 1-(1H-inden-1-yl)-N,N-bis(1-methylethyl)-N’-phenyl- involves its interaction with molecular targets through its borane group. The borane group can form stable complexes with various biomolecules, including proteins and nucleic acids. These interactions can modulate the activity of the target molecules, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Boranediamine, 1-(1H-inden-1-yl)-N,N,N’-tris(1-methylethyl)-: This compound has an additional isopropyl group compared to Boranediamine, 1-(1H-inden-1-yl)-N,N-bis(1-methylethyl)-N’-phenyl-.
1,4-Methano-1H-indene, octahydro-4-methyl-8-methylene-7-(1-methylethyl)-: This compound features a similar indene structure but differs in its functional groups.
Uniqueness
Boranediamine, 1-(1H-inden-1-yl)-N,N-bis(1-methylethyl)-N’-phenyl- is unique due to its specific combination of borane and indene structures. This combination imparts distinct chemical properties, making it valuable for specialized applications in various fields.
Properties
CAS No. |
648431-25-8 |
|---|---|
Molecular Formula |
C21H27BN2 |
Molecular Weight |
318.3 g/mol |
IUPAC Name |
N-[[di(propan-2-yl)amino]-(1H-inden-1-yl)boranyl]aniline |
InChI |
InChI=1S/C21H27BN2/c1-16(2)24(17(3)4)22(23-19-11-6-5-7-12-19)21-15-14-18-10-8-9-13-20(18)21/h5-17,21,23H,1-4H3 |
InChI Key |
SESKYRFRLOATDP-UHFFFAOYSA-N |
Canonical SMILES |
B(C1C=CC2=CC=CC=C12)(NC3=CC=CC=C3)N(C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


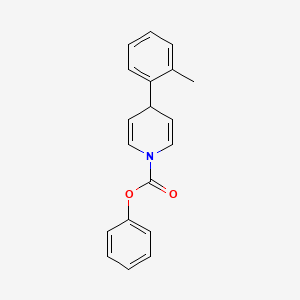
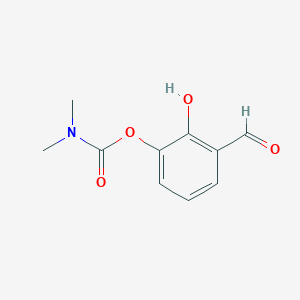
![4-[(5-{[4-(Diphenylamino)phenyl]ethynyl}pyridin-2-yl)ethynyl]benzonitrile](/img/structure/B12606492.png)
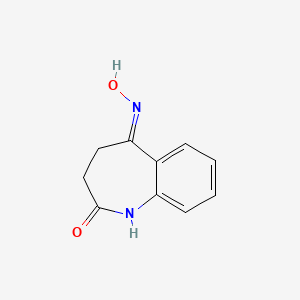
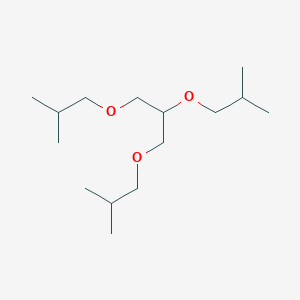
![Methyl 3-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanoate](/img/structure/B12606505.png)
![4-Ethoxy-6-(pyridin-4-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12606516.png)
